molecular formula C9H10N2O B3109758 2-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 175666-56-5

2-[(2-Hydroxyethyl)amino]benzonitrile

Cat. No. B3109758
CAS RN: 175666-56-5
M. Wt: 162.19 g/mol
InChI Key: AAEHXPNLWJUOJM-UHFFFAOYSA-N
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Description

“2-[(2-Hydroxyethyl)amino]benzonitrile” is a chemically stable compound . It readily forms salts when it encounters acid and can be oxidized to nitrogen oxide by oxidants . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .


Synthesis Analysis

The compound “this compound” can be synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile . This synthesis results in a low molecular weight fluorescent material with efficient solid-state emission and electroluminescence properties .


Physical And Chemical Properties Analysis

“this compound” is a chemically stable compound . It is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .

Scientific Research Applications

Antiarrhythmic and Antihypertensive Activities

2-[(2-Hydroxyethyl)amino]benzonitrile and its derivatives have been explored for their potential in cardiovascular treatments, particularly in antiarrhythmic and antihypertensive applications. For instance, derivatives of this compound have shown potent antiarrhythmic activity against both aconitine-induced arrhythmias in mice and ischemia-induced arrhythmias in rats. These compounds work by reducing the fast inward sodium current in cardiac cells, a mechanism characteristic of class I antiarrhythmic action (Campbell et al., 1986). Additionally, certain analogs of this compound have been synthesized and shown to possess antihypertensive activity when administered orally to spontaneously hypertensive rats, with activity levels comparable to known antihypertensive drugs (Cassidy et al., 1992).

Anticonvulsant Properties

The anticonvulsant properties of this compound derivatives have also been investigated. These compounds have shown efficacy against various models of experimental epilepsy, suggesting their potential as anticonvulsant agents. The presence of certain substituents, such as thiocarbonyl groups at specific positions, can enhance the anticonvulsant effect of these compounds (Sarro et al., 2003).

Cognitive Enhancement

Some this compound derivatives have been identified as potent H3 receptor antagonists, showing significant cognition and attention-enhancing properties in animal models. These findings support the potential use of these compounds in treating cognitive dysfunction (Cowart et al., 2005).

Antilipidaemic and Antioxidative Effects

Derivatives of this compound have been studied for their metabolism in animals, revealing pathways that could be relevant to their antilipidaemic and antioxidative activities. For example, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats has provided insights into its potential antilipidaemic activity (Morioka et al., 1996).

Histone Deacetylase Inhibition

New 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, featuring a this compound moiety, have been synthesized and shown to inhibit the growth of cancer cells by affecting cellular acetylation levels, providing a potential pathway for cancer treatment (Kiyokawa et al., 2010).

properties

IUPAC Name

2-(2-hydroxyethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHXPNLWJUOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 2-fluorobenzonitrile and ethanolamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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